N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-4-5-13(11(2)6-10)17-14(19)7-12(3)18-9-15-8-16-18/h4-6,8-9,12H,7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQBNOYVVZUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1H-1,2,4-Triazol-1-yl)butanoic Acid
The triazole-containing carboxylic acid serves as a key intermediate. A representative procedure involves nucleophilic substitution of 4-bromobutyric acid with 1H-1,2,4-triazole under basic conditions:
-
Reagents : 4-Bromobutyric acid (1.0 equiv), 1H-1,2,4-triazole (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
-
Conditions : Stirred at 80°C for 12–24 hours under nitrogen.
-
Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
The intermediate is obtained in 65–75% yield.
Amide Bond Formation with 2,4-Dimethylaniline
The carboxylic acid is activated and coupled to 2,4-dimethylaniline using standard amidation protocols:
-
Activation : 3-(1H-1,2,4-Triazol-1-yl)butanoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 hours.
-
Coupling : The acyl chloride is reacted with 2,4-dimethylaniline (1.1 equiv) and triethylamine (2.0 equiv) in DCM at room temperature for 6 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the final product in 70–80% purity.
Advantages : Straightforward, high yields.
Limitations : Requires handling corrosive reagents (e.g., thionyl chloride).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis of Propargyl Butanamide Precursor
A propargylamine derivative is prepared for click chemistry:
-
Reagents : 4-Oxo-N-(2,4-dimethylphenyl)butanamide (1.0 equiv), propargylamine (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DMF (solvent).
-
Conditions : Stirred at 25°C for 5 hours.
-
Workup : Extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Triazole Formation via CuAAC
The alkyne reacts with an azide to form the triazole ring:
-
Reagents : Propargyl butanamide (1.0 equiv), sodium azide (1.5 equiv), CuSO₄·5H₂O (5 mol%), sodium ascorbate (1.5 equiv), t-BuOH/H₂O (1:1).
-
Conditions : Stirred at 25°C for 5 hours.
-
Purification : Recrystallization from methanol yields the product in 60–70% yield.
Advantages : Regioselective, mild conditions.
Limitations : Multi-step synthesis increases cost.
FeCl₂-Catalyzed Triazole Formation from Diazo Compounds
Preparation of α-Diazo-3-oxo-N-(2,4-dimethylphenyl)butanamide
Diazo compounds serve as precursors for triazole synthesis:
-
Reagents : 3-Oxo-N-(2,4-dimethylphenyl)butanamide (1.0 equiv), tosyl azide (1.1 equiv), triethylamine (2.0 equiv), acetonitrile (solvent).
-
Conditions : Stirred at 25°C for 12 hours.
-
Workup : Extracted with dichloromethane, washed with brine, and concentrated.
FeCl₂-Mediated Cyclization
The diazo compound reacts with ammonium acetate to form the triazole:
-
Reagents : α-Diazo intermediate (1.0 equiv), NH₄OAc (3.0 equiv), FeCl₂ (0.2 equiv), DMF (solvent).
-
Conditions : Heated at 80°C for 10 hours.
-
Purification : Column chromatography (ethyl acetate/hexane 1:2) yields the product in 55–65% yield.
Advantages : Single-pot reaction for triazole formation.
Limitations : Moderate yields due to competing side reactions.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency:
-
Reactor Setup : Tubular flow reactor with temperature and pressure control.
-
Conditions :
-
Step 1 : 3-(1H-1,2,4-Triazol-1-yl)butanoic acid and 2,4-dimethylaniline are mixed in DMF.
-
Step 2 : EDC·HCl and HOBt are introduced at 50°C with a residence time of 30 minutes.
-
-
Output : 85–90% conversion, purified via continuous crystallization.
Catalyst Recycling
Heterogeneous catalysts (e.g., immobilized lipases) reduce waste:
-
Catalyst : Novozym 435 (Candida antarctica lipase B).
-
Conditions : Solvent-free system at 60°C for 8 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Amide Coupling | 70–80 | 8–12 hours | Moderate | High |
| CuAAC | 60–70 | 10–15 hours | High | Moderate |
| FeCl₂-Catalyzed Cyclization | 55–65 | 12–18 hours | Low | Low |
| Continuous Flow | 85–90 | 0.5–1 hour | High | Very High |
Critical Challenges and Solutions
Steric Hindrance from 2,4-Dimethylphenyl Group
The ortho-methyl group impedes amide bond formation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamides
- Examples : N-(2-chlorophenyl)-, N-(3-methoxyphenyl)-, and N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamides .
- Key Differences :
- Alkyl Chain Length : Propanamide (3 carbons) vs. butanamide (4 carbons) in the target compound. A longer chain may enhance hydrophobic interactions in biological systems.
- Substituent Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring alter electronic properties and solubility. The target’s 2,4-dimethylphenyl group provides steric bulk and moderate lipophilicity compared to polar substituents like nitro or methoxy.
- Biological Implications : In SH-SY5Y neuroblastoma cell studies, analogs with electron-withdrawing groups (e.g., nitro) showed higher cytotoxicity, while methoxy-substituted derivatives exhibited improved solubility .
N-(2-Nitrophenyl)-5-Phenyl-1H-1,2,4-Triazol-3-Amine
- Structure : Features a nitro group and a phenyl-substituted triazole .
- Unlike the target compound, this derivative lacks an amide linkage, reducing hydrogen-bonding capacity.
Triazole-Containing Agrochemicals
Quinconazole and Fluquinconazole
- Structures: Quinazolinone derivatives with triazole and halogenated phenyl groups .
- Key Differences: The target compound’s butanamide chain contrasts with the quinazolinone core of these fungicides. Both classes share a triazole ring, which in agrochemicals inhibits fungal cytochrome P450 enzymes (e.g., CYP51). The dimethylphenyl group in the target may reduce environmental persistence compared to chlorinated analogs .
Pharmacologically Active Triazole Derivatives
N-((2R,3R)-3-(2,4-Difluorophenyl)-3-Hydroxy-4-(1H-1,2,4-Triazol-1-yl)butan-2-yl)-3-Phenylpropanamide (A1)
Valecobulinum (BAX111)
Biological Activity
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.292 g/mol
- CAS Number : 927640-25-3
1. Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the 1H-1,2,4-triazole ring in this compound enhances its efficacy against various bacterial strains.
2. Inhibition of Enzymes
The compound has been studied for its inhibitory effects on several key enzymes:
- Monoamine Oxidase (MAO) : It has shown potential as a reversible inhibitor of MAO-A and MAO-B. For instance, related compounds with similar structures demonstrated IC50 values ranging from 1.54 µM to 5.69 µM against these enzymes .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-A | Reversible | 1.54 |
| MAO-B | Reversible | 3.64 |
3. Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have shown that derivatives of triazole can effectively scavenge free radicals and inhibit lipid peroxidation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The position and nature of substituents on the phenyl ring significantly affect the compound's potency against target enzymes.
Case Study: Comparison with Related Compounds
A comparative study was conducted with structurally similar compounds to evaluate their biological activities:
| Compound Name | Structure Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Compound A | No substitutions | 3.35 | 5.69 |
| Compound B | Methyl substitution | 1.54 | 3.64 |
| This compound | Dimethyl on phenyl | TBD | TBD |
Therapeutic Applications
Given its biological activities, this compound has potential applications in treating:
- Neurological Disorders : Due to its MAO inhibitory activity.
- Infectious Diseases : As an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
